molecular formula C12H8Br2N2O B13880376 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

Cat. No.: B13880376
M. Wt: 356.01 g/mol
InChI Key: KZMKVPDVYKCZLG-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(2-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is unique due to its specific substitution pattern, which allows for versatile reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

2-bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C12H8Br2N2O/c13-10-7-8(4-6-16-10)11(14)12(17)9-3-1-2-5-15-9/h1-7,11H

InChI Key

KZMKVPDVYKCZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(C2=CC(=NC=C2)Br)Br

Origin of Product

United States

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